molecular formula C9H6ClN5 B14590014 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-34-3

4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline

Cat. No.: B14590014
CAS No.: 61148-34-3
M. Wt: 219.63 g/mol
InChI Key: JEZWVNHAMAFPFR-UHFFFAOYSA-N
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Description

4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline typically involves the cyclocondensation of 2-chloro-3-methylquinoxaline with sodium azide. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the tetrazolo[1,5-a]quinoxaline ring system.

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds such as:

Properties

CAS No.

61148-34-3

Molecular Formula

C9H6ClN5

Molecular Weight

219.63 g/mol

IUPAC Name

4-chloro-6-methyltetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C9H6ClN5/c1-5-3-2-4-6-7(5)11-8(10)9-12-13-14-15(6)9/h2-4H,1H3

InChI Key

JEZWVNHAMAFPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N3C(=NN=N3)C(=N2)Cl

Origin of Product

United States

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